AZD-8529 Mesylate: An In-depth Technical Guide on its Mechanism of Action as a Positive Allosteric Modulator of mGluR2
AZD-8529 Mesylate: An In-depth Technical Guide on its Mechanism of Action as a Positive Allosteric Modulator of mGluR2
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-8529 mesylate is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This document provides a comprehensive overview of its mechanism of action, drawing from preclinical and clinical data. It details the signaling pathways modulated by AZD-8529, presents quantitative data on its pharmacological profile, and outlines the experimental methodologies used to elucidate its activity. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action: Positive Allosteric Modulation of mGluR2
AZD-8529 functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), a Gi/o-coupled G-protein coupled receptor (GPCR). Unlike orthosteric agonists that directly bind to the glutamate binding site, AZD-8529 binds to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous agonist, glutamate.[1][2][3] This modulatory activity enhances the natural, physiological signaling of mGluR2, rather than causing constitutive activation. The potentiation of glutamate's effect at mGluR2 by AZD-8529 leads to a downstream signaling cascade that ultimately modulates neuronal excitability.
Signaling Pathway
The primary signaling pathway initiated by the activation of mGluR2, and enhanced by AZD-8529, involves the inhibition of adenylyl cyclase activity. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Presynaptically, this reduction in cAMP can lead to the inhibition of neurotransmitter release, particularly glutamate. Postsynaptically, mGluR2 activation can modulate ion channel activity, leading to neuronal hyperpolarization.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for AZD-8529 mesylate.
Table 1: In Vitro Potency and Selectivity of AZD-8529
| Parameter | Value | Species/System | Reference |
| mGluR2 Binding Affinity (Ki) | 16 nM | Recombinantly expressed human mGluR2 | [1] |
| mGluR2 Potentiation (EC50) | 195 nM | Human mGluR2 expressed in HEK cells | [1] |
| 285 ± 20 nM | Human mGluR2 expressed in CHO cells ([35S]GTPγS binding) | [4] | |
| Maximal Glutamate EC50 Shift | 7.4-fold | Human mGluR2 expressed in HEK cells | [1] |
| Maximal Potentiation of Emax | 1.3-fold (110%) | Human mGluR2 expressed in HEK cells | [1] |
| Selectivity | |||
| mGluR5 PAM (EC50) | 3.9 µM | Recombinantly expressed human mGluR5 in HEK cells | [1] |
| mGluR8 Antagonism (IC50) | 23 µM | Recombinantly expressed human mGluR8 in HEK cells | [1] |
| Other mGluRs (1, 3, 4, 6, 7) | No significant activity at 20-25 µM | Recombinantly expressed human mGluRs | [4] |
| Broad Receptor Panel (161 targets) | Modest activity at 9 targets at 10 µM | Various receptors, enzymes, and ion channels | [1] |
| Norepinephrine Transporter (NET) (IC50) | 4.73 µM | - | [4] |
| Adenosine A3 Receptors | 51% inhibition at 10 µM | - | [4] |
Table 2: Preclinical In Vivo Efficacy of AZD-8529
| Animal Model | Effect | Doses | Reference |
| Murine model of schizophrenia (PCP-induced hyper-locomotion) | Reversed hyper-locomotion | 57.8 to 115.7 mg/kg, s.c. | [1] |
| Rat model of nicotine (B1678760) addiction | Decreased nicotine-induced accumbens dopamine (B1211576) release | 10 and 30 mg/kg, i.p. | |
| Squirrel monkey model of nicotine addiction | Decreased nicotine self-administration | 0.3-3 mg/kg, i.m. | [4] |
| Reduced nicotine priming- and cue-induced reinstatement of nicotine seeking | 0.3-3 mg/kg, i.m. | [4] | |
| Rat model of L-DOPA-induced dyskinesia in Parkinson's disease | Significantly reduced the severity of AIMs duration | 0.1, 0.3, and 1 mg/kg | [5] |
| Rat model of methamphetamine craving | Decreased cue-induced methamphetamine seeking after 21 days of abstinence | 20 and 40 mg/kg, s.c. | [6] |
| Rat model of alcohol seeking | Blocked cue-induced alcohol seeking | 20 and 40 mg/kg | [3] |
Detailed Experimental Protocols
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to mGluR2 upon agonist and PAM binding.
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Objective: To determine the potency (EC50) and efficacy (Emax) of AZD-8529 in potentiating glutamate-induced G-protein activation.
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Materials:
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Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mGluR2.
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[35S]GTPγS (non-hydrolyzable GTP analog).
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Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4.
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GDP (to keep G-proteins in an inactive state).
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L-glutamate (agonist).
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AZD-8529.
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Procedure:
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Cell membranes are incubated in the assay buffer with GDP, varying concentrations of L-glutamate, and varying concentrations of AZD-8529.
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[35S]GTPγS is added to initiate the binding reaction.
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The incubation is carried out at 30°C for 60 minutes.
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The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
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The radioactivity retained on the filters, representing the amount of [35S]GTPγS bound to the Gα subunit, is quantified by liquid scintillation counting.
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Data Analysis: The data are analyzed using non-linear regression to determine the EC50 and Emax values for glutamate in the presence and absence of AZD-8529.
References
- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel metabotropic glutamate receptor 2 positive allosteric modulator, AZD8529, decreases nicotine self-administration and relapse in squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Effect of the Novel Positive Allosteric Modulator of Metabotropic Glutamate Receptor 2 AZD8529 on Incubation of Methamphetamine Craving After Prolonged Voluntary Abstinence in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
